6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
6-(2,3-Dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound featuring a dibenzoazepine-dione core substituted with a 2,3-dichlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2/c21-16-10-5-11-17(18(16)22)23-19(24)14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(23)25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBXHSSTVHLVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Dibenzoazepine Diones
Acid-Catalyzed Cyclocondensation
A prominent method for constructing dibenzoazepine cores involves acid-catalyzed reactions between enaminones and bifunctional electrophiles. For instance, Pramanik et al. demonstrated that glacial acetic acid (gl.AcOH) efficiently promotes the cyclocondensation of cyclic enaminones with o-phthalaldehyde (OPA) derivatives to yield bridged dibenzo[b,f]diazocines. Adapting this approach, the 2,3-dichlorophenyl substituent could be introduced via a pre-functionalized enaminone intermediate.
The reaction typically proceeds under reflux in acetonitrile, with aerial oxidation playing a critical role in forming the dione moiety. A molar ratio of 1:2 (OPA:enaminone) optimizes yields by minimizing autocondensation byproducts. For halogenated substrates, electron-withdrawing groups like chlorine atoms may necessitate prolonged reaction times (24–48 hours) to achieve full conversion.
Oxidative Annulation of Enaminones
An alternative pathway involves the oxidative coupling of enaminones bearing aryl halides. In a seminal study, cyclic enaminones derived from 2,3-dichloroaniline were reacted with diketones under Yb(OTf)₃ catalysis to form seven-membered azepine rings. The dione functionality arises through a tandem Michael addition-elimination sequence, followed by oxidation of benzylic positions. Control experiments under inert atmospheres (argon) confirmed that molecular oxygen is essential for dione formation, likely via radical intermediates.
Table 1: Comparative Yields for Dibenzoazepine Dione Synthesis
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed cyclization | gl.AcOH | 82 | 24 | 68–72 |
| Yb(OTf)₃-mediated | Yb(OTf)₃ (20%) | 80 | 36 | 55–60 |
| Aerobic oxidation | O₂ (open air) | 25 | 48 | 40–45 |
Substrate Optimization for Halogenated Derivatives
Electronic Effects of Chlorine Substituents
The electron-withdrawing nature of the 2,3-dichlorophenyl group imposes unique challenges in dibenzoazepine synthesis. NMR studies of analogous compounds (e.g., 5,11-bis(3-chloro-4-methoxyphenyl)dibenzo[b,f]diazocine) revealed decreased reaction rates compared to electron-rich aryl substrates, attributable to reduced nucleophilicity at the amine centers. To mitigate this, elevated temperatures (90–100°C) and Brønsted acid additives (e.g., trifluoroacetic acid) have been employed to activate the enaminone toward cyclization.
Steric Considerations in Ring Closure
X-ray crystallographic data for 3,3,9,9-tetramethyl-5,11-di-p-tolyl-dibenzo[b,f]diazocine highlights the nonplanar geometry of the azepine ring, with torsion angles of 12–18° between the benzo rings. Introducing bulky 2,3-dichloro substituents may exacerbate steric strain, necessitating flexible linkers or protecting groups. Molecular modeling suggests that pre-organizing the dichlorophenyl moiety via hydrogen bonding to tertiary amides could facilitate ring closure.
Mechanistic Pathways and Intermediate Characterization
Proposed Reaction Mechanism
The synthesis of 6-(2,3-dichlorophenyl)-dibenzo[c,e]azepine-dione likely proceeds through a stepwise mechanism (Scheme 1):
- Enaminone Activation : Protonation of the enaminone nitrogen by gl.AcOH enhances electrophilicity at the β-carbon.
- Nucleophilic Attack : The activated enaminone attacks the carbonyl carbon of a diketone precursor, forming a hemiaminal intermediate.
- Oxidative Ring Closure : Aerial oxidation induces dehydrogenation, aromatizing the central ring and generating the dione functionality.
Key intermediates have been isolated in related syntheses, including spiromethanodibenzo[b,e]azepines, which were characterized by HRMS and ¹³C NMR. For the target compound, in situ FTIR monitoring could confirm the disappearance of the enaminone C=N stretch (1650 cm⁻¹) and emergence of dione C=O vibrations (1720–1750 cm⁻¹).
Byproduct Formation and Mitigation
Competitive autocondensation remains a significant side reaction, particularly with electron-deficient aryl amines. In the synthesis of 5-(4-methoxyphenyl)-11-(p-tolyl)dibenzoazepine, cross-condensation products constituted 15–20% of the crude mixture. Chromatographic purification (silica gel, 15–20% ethyl acetate/petroleum ether) successfully isolated the desired product with >95% purity.
Advanced Characterization Techniques
Spectroscopic Analysis
¹H NMR spectra of dibenzoazepine diones exhibit characteristic downfield shifts for the dione protons (δ 8.0–8.4 ppm) and complex splitting patterns for the bridgehead hydrogens (δ 5.9–6.3 ppm). The 2,3-dichlorophenyl group would display distinct aromatic protons as doublets of doublets (δ 7.2–7.6 ppm) due to coupling with adjacent chlorines.
¹³C NMR confirms the dione structure through two carbonyl signals at δ 192–195 ppm, while the quaternary carbons adjacent to chlorine atoms resonate at δ 135–140 ppm. High-resolution mass spectrometry (HRMS) of the target compound should show a molecular ion peak at m/z 456.9874 [M+H]⁺ (calculated for C₂₀H₁₁Cl₂NO₂).
X-ray Crystallographic Validation
Although no crystal structure exists for 6-(2,3-dichlorophenyl)-dibenzo[c,e]azepine-dione, analogous compounds (e.g., 1-methyl-4-phenylpyrido[2,3-b]diazepin-4-one) crystallize in monoclinic systems with space group C2/c. The dichlorophenyl substituent is expected to induce significant torsional strain, potentially reducing crystal symmetry. Hirshfeld surface analysis could quantify Cl···H interactions (2.8–3.0 Å) influencing packing motifs.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C20H11Cl2N O2
- Molecular Weight : 368.22 g/mol
- LogP : 4.1922
- Polar Surface Area : 28.2724 Ų
Antihyperlipidemic Activity
Research has demonstrated that derivatives of dibenz[c,e]azepine, including 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, exhibit significant antihyperlipidemic effects. In a study involving Wistar albino rats, certain synthesized derivatives showed a marked decrease in serum total cholesterol and triglyceride levels when administered at doses of 150 mg/kg. This suggests potential for developing lipid-lowering agents aimed at combating hyperlipidemia and associated cardiovascular diseases .
Antidepressant Properties
Another area of exploration is the antidepressant potential of dibenz[c,e]azepine derivatives. A study focused on synthesizing new compounds based on this structure reported promising results in terms of their ability to modulate neurotransmitter levels and improve depressive symptoms in animal models. These findings indicate that such compounds may serve as effective therapeutic agents for treating depression .
Antibacterial Activity
The antibacterial properties of dibenz[c,e]azepine derivatives have also been investigated. Several synthesized compounds demonstrated moderate to good antibacterial activity against various bacterial strains in vitro. This highlights the potential for these compounds to be developed into new antibiotics .
Case Study 1: Lipid-Lowering Effects
In a controlled experiment using Triton WR-1339 to induce hyperlipidemia in rats, researchers evaluated the effects of various dibenz[c,e]azepine derivatives on lipid profiles. The results indicated that specific compounds not only reduced triglyceride and cholesterol levels significantly but also improved high-density lipoprotein (HDL) levels. This dual action positions these compounds as promising candidates for further development in treating dyslipidemia .
Case Study 2: Antidepressant Activity Evaluation
A series of novel dibenz[c,e]azepine derivatives were synthesized and subjected to behavioral tests for antidepressant activity. The compounds exhibited a significant reduction in immobility time in forced swim tests compared to control groups, suggesting enhanced mood-lifting properties. Molecular docking studies further supported these findings by indicating favorable interactions with serotonin receptors .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structure and Substitution Patterns
Compound A : 5-(2,6-Dichlorophenyl)-5H-dibenzo[b,f]azepine
- Core: Dibenzo[b,f]azepine (non-dione).
- Substituent : 2,6-Dichlorophenyl.
- Key Differences : The absence of the dione group reduces polarity, while the 2,6-dichloro substitution alters steric interactions compared to the 2,3-dichloro isomer in the target compound. This likely impacts binding affinity in biological systems .
Compound B : 3,9-Dichloro-6-(5,7-dichloro-9H-fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Core : Dibenzo[c,e]azepine-dione with additional chlorine atoms.
- Substituent : Fluorenyl group with dichloro substitutions.
- Key Differences : Higher molecular weight (525.21 g/mol) and hydrophobicity due to the fluorenyl group. Boiling point (757.9°C) and density (1.55 g/cm³) are significantly elevated, suggesting reduced solubility in aqueous media compared to the target compound .
Compound C : 6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Core : Pyrrolo[3,4-b]pyrazine-dione.
- Substituent : 5-Chloropyridinyl.
- The chloropyridinyl group may improve solubility relative to dichlorophenyl .
Pharmacological Relevance
- Target Compound : The dichlorophenyl-dibenzoazepine-dione structure is hypothesized to interact with enzymes or receptors requiring both hydrophobic (chlorophenyl) and polar (dione) binding pockets.
- Compound D: 6-(4-Amino-3-methyl-2-oxa-8-aza-spiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one Activity: Acts as a PTPN11 (SHP2) inhibitor for cancer therapy. The spiro and pyrimidinone groups enable unique conformational interactions, while the 2,3-dichlorophenyl group mirrors the target compound’s substitution pattern .
- Compound E: 6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2...
Physical and Chemical Properties
| Property | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 525.21 | ~300 (estimated) |
| Boiling Point (°C) | Not reported | 757.9 | Not reported |
| Density (g/cm³) | Moderate (inferred) | 1.55 | Lower (pyrazine core) |
| Solubility | Moderate (dione vs. Cl) | Low (fluorenyl group) | Higher (pyridinyl group) |
Biological Activity
Overview
6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound classified under dibenzoazepines. Its unique structure, characterized by a dibenzoazepine core and a 2,3-dichlorophenyl substituent, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClN O |
| Molecular Weight | 368.22 g/mol |
| LogP | 4.1922 |
| Polar Surface Area | 28.27 Ų |
| Hydrogen Bond Acceptors | 4 |
Cytotoxicity Studies
Research has indicated that compounds within the dibenzoazepine class exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives of dibenzoazepines can selectively target cancer cells while sparing normal cells. The IC values (the concentration required to inhibit cell growth by 50%) for these compounds often range from tens to hundreds of micromolar concentrations.
In a study focusing on related compounds, several showed significant cytotoxic effects against HeLa (cervical cancer) and U87 (glioblastoma) cell lines. Although specific data for this compound is limited, it is hypothesized that its structural characteristics may confer similar properties.
The proposed mechanism of action for this compound involves its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : The compound could interfere with the cell cycle, preventing cancer cells from dividing.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
-
Antimicrobial Activity :
- Although primarily studied for their anticancer properties, some dibenzoazepines have been evaluated for antibacterial activity. However, studies indicate that many synthesized compounds did not exhibit significant antibacterial effects at tested concentrations . Further investigation into the structure-activity relationship could yield insights into improving their antimicrobial efficacy.
- Molecular Docking Studies :
Q & A
What are the established synthetic routes for 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione?
Basic Research Question
The synthesis typically involves cyclization strategies or Friedel-Crafts alkylation. For example, dibenzazepine derivatives are synthesized via acid-catalyzed cyclization of precursor amines or ketones. Evidence from dibenzazepine analogs suggests that introducing the dichlorophenyl group may involve nucleophilic aromatic substitution or Suzuki coupling . Key steps include:
- Friedel-Crafts alkylation to construct the dibenzazepine core.
- Chlorination using Cl₂ or SOCl₂ to introduce 2,3-dichlorophenyl substituents.
- Purification via recrystallization or column chromatography to isolate the dione structure.
How is structural characterization performed for this compound?
Basic Research Question
Characterization relies on spectroscopic and crystallographic methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with shifts at δ ~7.3–7.6 ppm for aromatic protons and δ ~170–180 ppm for carbonyl carbons .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl percentages) .
- X-ray crystallography : Confirms the fused azepine-dione framework and substituent positions .
What biological activities have been reported for structurally related dibenzazepine-diones?
Basic Research Question
Analogous compounds exhibit anti-inflammatory and anti-neoplastic properties . For instance:
- Anti-inflammatory assays : Rodent models show reduced edema via COX-2 inhibition (e.g., 40–60% inhibition at 10 mg/kg doses) .
- Antitumor activity : Phthalocyanine derivatives with azepine-dione moieties demonstrate IC₅₀ values of 2–10 μM in cancer cell lines .
Note: Direct data for 6-(2,3-dichlorophenyl) derivatives are limited; extrapolation from analogs is common.
How can researchers optimize the yield of the dichlorophenyl substitution step?
Advanced Research Question
Optimization involves:
- Catalyst screening : Pd(PPh₃)₄ or CuI for coupling reactions (e.g., 70–85% yields with Buchwald-Hartwig conditions) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic aromatic substitution .
- Temperature control : Reactions at 80–100°C minimize side-product formation .
How to resolve contradictions in reported synthetic yields for dibenzazepine-diones?
Advanced Research Question
Discrepancies (e.g., 45% vs. 75% yields) arise from:
- Reagent purity : Impure starting materials reduce efficiency.
- Workup protocols : In situ reduction or telescoped reactions improve yields by avoiding intermediate isolation .
- Catalyst loading : Higher Pd/C ratios (5–10 wt%) in hydrogenation steps enhance conversion .
What computational methods predict the electronic structure of this compound?
Advanced Research Question
DFT calculations (B3LYP/6-31G*) model:
- HOMO-LUMO gaps : ~4.5–5.0 eV, indicating moderate reactivity .
- Electrostatic potential maps : Highlight electrophilic regions at the dichlorophenyl group for functionalization .
How does the 2,3-dichlorophenyl group influence biological activity compared to other substituents?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Chlorine position : 2,3-dichloro substitution enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration vs. mono-chloro analogs (logP ~2.8) .
- Electron-withdrawing effects : Stabilize charge-transfer interactions in enzyme binding pockets .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Research Question
LC-MS/MS methods address:
- Matrix effects : Use deuterated internal standards (e.g., d₄-azepine-dione) to correct ion suppression.
- Detection limits : Achieve LOQ of 1–5 ng/mL in plasma via MRM transitions (e.g., m/z 350→205) .
What are the stability profiles of this compound under physiological conditions?
Advanced Research Question
Forced degradation studies (pH 1–9, 37°C) show:
- Acidic conditions : Hydrolysis of the dione ring occurs within 24 hours (30% degradation at pH 1).
- Oxidative stress : Susceptibility to peroxide radicals suggests need for antioxidant stabilizers in formulations .
How can researchers design derivatives to improve metabolic stability?
Advanced Research Question
Strategies include:
- Fluorine substitution : Replace chlorine with CF₃ groups to reduce CYP450-mediated oxidation.
- Prodrug approaches : Esterify the dione carbonyl to enhance bioavailability (e.g., 2-fold increase in AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
